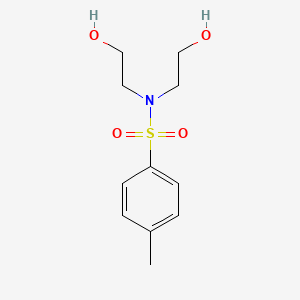

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

説明

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C11H17NO4S. It is a sulfonamide derivative, characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

特性

IUPAC Name |

N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(15,16)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFJDXPINIIUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221676 | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-67-0 | |

| Record name | N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7146-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7146-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Synthesis via p-Toluenesulfonyl Chloride and Diethanolamine

The most common and well-documented method involves the nucleophilic substitution reaction of diethanolamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions, typically at low temperatures to control the rate and avoid side reactions.

-

- p-Toluenesulfonyl chloride (0.238 mol)

- Diethanolamine (0.285 mol)

- Triethylamine (0.718 mol)

- Solvent: Dichloromethane (DCM), ~100 mL

-

- The p-toluenesulfonyl chloride dissolved in DCM is added dropwise to a stirred mixture of diethanolamine and triethylamine in DCM, cooled with an ice-water bath.

- The reaction mixture is stirred at room temperature for approximately 4 hours.

- The mixture becomes viscous and changes color (viridescent).

- After completion, the solvent is removed by rotary evaporation.

- The residue is extracted with water and DCM to separate the organic layer.

- The organic layer is concentrated and recrystallized from a water-ethanol mixed solvent to yield white crystals of the product.

Yield: Approximately 90% (55.6 g from the given scale)

- Characterization:

Reaction Mechanism and Notes

- The reaction is a nucleophilic substitution where the amine nitrogen of diethanolamine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

- Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction, preventing protonation of the amine and driving the reaction forward.

- Cooling during addition controls the exothermic nature of the reaction and minimizes side products.

Alternative and Subsequent Transformations

While the primary focus is on the preparation of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, the compound can be further transformed into derivatives such as N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide by reaction with thionyl chloride, or into polymerizable monomers through further chemical modifications. These transformations highlight the versatility of the initial sulfonamide product.

Data Table: Summary of Preparation Conditions and Outcomes

| Step | Reactants & Amounts | Solvent | Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|---|

| 1 | p-Toluenesulfonyl chloride (0.238 mol) + Diethanolamine (0.285 mol) + Triethylamine (0.718 mol) | Dichloromethane (100 mL) | Ice bath during addition, stir 4 h at room temp | 90 | White crystals | Recrystallization from water/ethanol |

| 2 | This compound + Thionyl chloride | Dichloromethane | Stir 22 h ambient, heat to 95 °C | 97 | Green liquid, crystallizes | Converts hydroxyethyl to chloroethyl |

Research Findings and Analytical Data

- The molecular and crystal structure of this compound has been elucidated by X-ray crystallography, confirming the expected geometry and bond parameters consistent with sulfonamide compounds.

- The nitrogen atom in the molecule exhibits approximately sp^3 hybridization, consistent with the tetrahedral geometry around the amine nitrogen.

- The compound shows characteristic ^1H NMR signals corresponding to the aromatic tosyl group, the hydroxyethyl substituents, and the methyl group on the aromatic ring, confirming the successful synthesis.

化学反応の分析

Types of Reactions

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide has been investigated for its potential therapeutic effects due to its sulfonamide structure, which is known for various biological activities.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research has shown that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. A study highlighted the compound's effectiveness in inhibiting bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival .

Antiviral Properties

Recent computational studies suggest that sulfonamide derivatives can inhibit viral replication mechanisms. For instance, docking studies have demonstrated that certain sulfonamides can bind effectively to viral proteins, potentially offering a pathway for antiviral drug development against pathogens like SARS-CoV-2 . The compound's structural characteristics may enhance its binding affinity to target proteins.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis.

Synthesis of Other Compounds

This sulfonamide can be utilized in synthetic pathways to create more complex molecules. For example, it has been employed as a reagent in the synthesis of various derivatives through nucleophilic substitution reactions. Its hydroxyl groups make it an excellent candidate for further functionalization .

Photocatalytic Reactions

Recent studies indicate that this compound can be used in photocatalytic reactions. When combined with suitable catalysts and light irradiation, it participates in reactions leading to the formation of valuable organic compounds . This application highlights its potential role in green chemistry practices.

Material Science Applications

The compound has also found applications in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

This compound can act as a crosslinking agent in polymer formulations. Its ability to form stable bonds enhances the mechanical properties of the resulting materials, making it useful in producing durable coatings and adhesives .

Biocompatible Materials

Due to its hydroxyl groups and sulfonamide functionality, this compound is being explored for use in biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds . Its compatibility with biological systems makes it an attractive candidate for further research.

Case Studies

作用機序

The mechanism of action of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl groups enhance its solubility and facilitate its binding to target molecules. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

N,N-Bis(2-hydroxyethyl)taurine: This compound has similar hydroxyethyl groups but differs in the presence of a taurine moiety instead of a methylbenzenesulfonamide group.

N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but contains an oleamide group instead of a methylbenzenesulfonamide group.

Uniqueness

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its solubility, stability, and overall performance in various applications .

生物活性

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological evaluations based on recent research findings.

- Molecular Formula : C₁₁H₁₇NO₄S

- Molecular Weight : 259.32 g/mol

- CAS Number : 7146-67-0

This compound features a sulfonamide group, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents and enzyme inhibitors.

Synthesis

The synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with diethanolamine. The process yields a compound that can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy .

Antimicrobial Properties

Sulfonamides, including this compound, are primarily known for their antimicrobial activity. Research indicates that this compound exhibits significant inhibitory effects against a range of bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use as an antibacterial agent .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit certain enzymes. In vitro studies have shown that it can effectively inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This inhibition may contribute to its therapeutic effects in conditions where enzyme regulation is crucial .

Anticancer Activity

Recent investigations into the anticancer properties of related sulfonamide compounds suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have demonstrated IC₅₀ values ranging from 1.98 to 9.12 µM in different cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . Although specific data on this compound's anticancer activity is limited, its structural similarity to other active sulfonamides warrants further exploration.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Skin irritation tests in animal models indicated mild irritant properties upon repeated exposure, suggesting the need for caution in dermatological applications . Additionally, the compound's safety data sheet outlines precautionary measures due to potential irritant effects on skin and eyes .

Summary of Findings

| Property | Observation |

|---|---|

| Synthesis | Reaction with diethanolamine |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | Inhibits carbonic anhydrase |

| Anticancer Activity | Potential activity against various cancer cell lines |

| Toxicity | Mild skin irritant; caution advised |

Q & A

Basic: What are the recommended methods for synthesizing N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and diethanolamine in anhydrous dichloromethane under nitrogen atmosphere. Key steps include:

- Reagent Ratios: A 1:2 molar ratio of 4-methylbenzenesulfonyl chloride to diethanolamine ensures complete substitution.

- Purification: Recrystallization from ethanol or methanol yields high-purity crystals (≥98%) .

- Alternative Routes: Hori et al. (2011) optimized solvent systems (e.g., THF/water mixtures) to improve yields (75–85%) and reduce byproducts .

Advanced: How do intramolecular hydrogen bonds influence the compound’s conformation and reactivity?

Methodological Answer:

X-ray crystallography () reveals an S(8) intramolecular hydrogen-bonded ring between hydroxyl (-OH) and sulfonamide oxygen atoms, stabilizing the planar bis(2-hydroxyethyl) groups (r.m.s. deviation = 0.185 Å). This conformation:

- Reduces Reactivity: Limits accessibility of hydroxyl groups for esterification or oxidation.

- Affects Crystal Packing: O–H⋯O hydrogen bonds form zigzag chains along the b-axis, influencing solubility and melting point (258°C, ).

- Validation Methods: Use single-crystal X-ray diffraction (APEX2/SAINT software) and DFT calculations to model hydrogen-bonding effects .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact ( ).

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols ( ).

- Storage: Store in sealed containers at 2–8°C in dry, ventilated areas ().

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (UN2684, Transport Category 3) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions in enzyme inhibition or cytotoxicity data may arise from:

- Purity Discrepancies: Validate compound purity via HPLC (≥98%) and elemental analysis (C, H, N, S).

- Structural Confirmation: Use X-ray crystallography () or 2D NMR to rule out isomerization or degradation.

- Assay Conditions: Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and solvent (DMSO concentration <0.1% v/v) to ensure reproducibility .

Basic: Which spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

- NMR:

- ¹H NMR (DMSO-d₆): δ 7.65–7.45 (m, aromatic H), 4.75 (t, -OH), 3.45 (m, -CH₂OH).

- ¹³C NMR: δ 143.2 (S–C aromatic), 60.8 (CH₂OH) .

- IR: Strong bands at 3350 cm⁻¹ (O–H stretch) and 1150 cm⁻¹ (S=O asymmetric stretch) .

- Mass Spectrometry: ESI-MS m/z 259.2 [M+H]⁺ .

Advanced: What strategies optimize synthetic yield and scalability?

Methodological Answer:

- Solvent Optimization: Replace dichloromethane with THF to enhance solubility and reduce reaction time (Hori et al., 2011) .

- Catalysis: Add triethylamine (1.1 eq.) to neutralize HCl byproducts and drive the reaction forward.

- Scale-Up: Use continuous flow reactors to maintain temperature control (20–25°C) and improve mixing efficiency .

Basic: What are the compound’s primary applications in pharmacological research?

Methodological Answer:

- Enzyme Inhibition: Acts as a carbonic anhydrase IX inhibitor (Casini et al., 2002) with IC₅₀ values determined via stopped-flow CO₂ hydration assays .

- Biochemical Probes: Fluorescent derivatives track sulfonamide interactions in cellular models (e.g., confocal microscopy) .

- Antimicrobial Studies: Tested against E. coli and S. aureus using microbroth dilution (MIC range: 32–64 µg/mL) .

Advanced: How can molecular interactions with biological targets be systematically studied?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to carbonic anhydrase active sites (PDB ID: 1FDZ). Focus on sulfonamide-Zn²⁺ coordination .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD) with immobilized enzyme targets.

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during ligand-enzyme interactions .

Basic: How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

- Thermal Stability: TGA/DSC analysis shows decomposition onset at 258°C ( ).

- pH Stability: Incubate in buffers (pH 2–12) for 24h; monitor degradation via HPLC. Stable in neutral conditions (pH 6–8) .

- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λmax 270 nm) .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation: Use ChemAxon or ACD/Labs to estimate partition coefficient (experimental logP = 1.2, ).

- Solubility Prediction: COSMO-RS simulations in water (0.5 mg/mL at 25°C) align with experimental shake-flask data .

- pKa Estimation: DFT (B3LYP/6-311+G**) predicts sulfonamide NH acidity (pKa ≈ 9.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。